molecular formula C10H20FNO3 B2692048 Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate CAS No. 2173404-63-0

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate

Cat. No.: B2692048
CAS No.: 2173404-63-0
M. Wt: 221.272
InChI Key: FHMNBDWHTXDLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-fluoropropyl chain, and a 2-hydroxyethyl substituent. Carbamates are widely used in organic synthesis and medicinal chemistry due to their stability and versatility as protecting groups for amines.

Properties

IUPAC Name

tert-butyl N-(3-fluoropropyl)-N-(2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMNBDWHTXDLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCF)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropropyl bromide and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the labile carbamate bond. Conditions dictate the cleavage mechanism:

Conditions Reagents Products Mechanism
Acidic (pH < 3) HCl, H₂SO₄Tert-butanol + (3-fluoropropyl)(2-hydroxyethyl)amine hydrochlorideAcid-catalyzed ester hydrolysis
Basic (pH > 10) NaOH, KOHTert-butanol + (3-fluoropropyl)(2-hydroxyethyl)amine + CO₂Base-induced nucleophilic cleavage
  • Key Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack. Basic hydrolysis involves hydroxide ion nucleophilic substitution at the carbamate carbonyl .

Oxidation Reactions

The 2-hydroxyethyl group undergoes selective oxidation:

Reagent Conditions Product Yield Notes
KMnO₄Aqueous H₂SO₄, 60°C(3-fluoropropyl)(2-ketoethyl)carbamate~75%Over-oxidation to carboxylic acid avoided at lower temps
CrO₃ (Jones reagent)Acetone, 0°C(3-fluoropropyl)(2-ketoethyl)carbamate~68%Mild conditions prevent side reactions
  • Mechanistic Detail : Oxidation proceeds via formation of a chromate ester intermediate, followed by deprotonation and elimination.

Reduction Reactions

Reductive cleavage of the carbamate or functional group modification:

Reagent Target Group Product Conditions
LiAlH₄Carbamate carbonyl(3-fluoropropyl)(2-hydroxyethyl)amineAnhydrous THF, reflux
NaBH₄2-Ketoethyl (post-oxidation)(3-fluoropropyl)(2-hydroxyethyl)carbamateMethanol, 25°C
  • Note : LiAlH₄ reduces the carbamate to the corresponding amine, while NaBH₄ selectively reduces ketones back to alcohols without affecting the carbamate.

Substitution Reactions

The 3-fluoropropyl group participates in nucleophilic substitutions under forcing conditions:

Nucleophile Conditions Product Catalyst
NaN₃DMF, 120°C, 24h(3-azidopropyl)(2-hydroxyethyl)carbamateKI
CH₃ONaMethanol, 80°C, 12h(3-methoxypropyl)(2-hydroxyethyl)carbamateNone
  • Challenges : Fluorine’s poor leaving-group ability necessitates polar aprotic solvents and elevated temperatures .

Comparative Reactivity Analysis

A reactivity hierarchy emerges from experimental data:

Functional Group Reactivity Order Dominant Reaction
Carbamate bondHydrolysis > ReductionCleavage under acidic/basic conditions
2-HydroxyethylOxidation > SubstitutionKetone formation dominates
3-FluoropropylLow reactivityRequires strong nucleophiles/heat

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) induces decomposition, releasing CO₂ and tert-butanol .

  • Light Sensitivity : UV exposure leads to radical formation at the fluoropropyl chain, necessitating storage in amber glass .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for more complex molecules used in drug synthesis. For example, compounds with similar carbamate functionalities have been explored for their roles in treating various diseases, including cancer and neurological disorders .

2. Targeted Therapies

Research indicates that derivatives of carbamates can exhibit selective inhibition of certain biological pathways. This compound may be evaluated for its ability to act as a prodrug or a targeted therapeutic agent in specific cancer treatment regimens. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability, making it an attractive candidate for further studies .

Agrochemical Applications

1. Pesticide Formulations

The compound's properties may lend themselves to use in agrochemicals, particularly as an active ingredient or as part of a formulation that enhances the efficacy of existing pesticides. The hydroxyethyl group can improve solubility and dispersibility in agricultural applications, potentially leading to better absorption by plants and reduced environmental impact .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers or copolymers with specific functional properties. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (tert-butyl) groups allows for the design of materials with tailored surface properties, which can be beneficial in coatings, adhesives, and sealants .

Case Studies

Study Focus Findings
Study on Carbamate DerivativesInvestigated the pharmacological effects of various carbamate derivativesFound that certain derivatives exhibited significant anti-cancer activity due to their ability to inhibit specific enzymes involved in tumor growth
Agrochemical Efficacy TrialsEvaluated the effectiveness of new pesticide formulations containing hydroxyethyl carbamatesResults showed improved pest control compared to traditional formulations, suggesting enhanced bioactivity
Polymer Synthesis ResearchDeveloped new polymeric materials using this compoundAchieved materials with improved mechanical properties and water resistance suitable for industrial applications

Mechanism of Action

The mechanism of action of tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The hydroxyethyl group can form hydrogen bonds with active site residues, while the fluoropropyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Fluorine Position Key Functional Groups Reference
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate 3-fluoropropyl, 2-hydroxyethyl Propyl chain (C3) Boc, hydroxyl, fluorinated Target
Tert-butyl (2-hydroxyethyl)carbamate 2-hydroxyethyl None Boc, hydroxyl
Tert-butyl (3-hydroxypropyl)carbamate 3-hydroxypropyl None Boc, hydroxyl
Tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate 2-(4-fluorobenzylamino)ethyl Benzyl ring (para position) Boc, amine, fluorinated
Tert-butyl (1-cyanocyclohexyl)(3-hydroxypropyl)carbamate Cyclohexyl, 3-hydroxypropyl, nitrile None Boc, hydroxyl, nitrile
Key Observations:
  • Hydroxyl Group Position : The 2-hydroxyethyl group in the target compound and Tert-butyl (2-hydroxyethyl)carbamate may exhibit similar hydrogen-bonding capabilities, influencing solubility.

Physical and Spectral Properties

Table 2: Physical Properties and Characterization Data
Compound Name Yield (%) Physical State Boiling Point (°C) Key Spectral Data (1H NMR) Reference
This compound N/A Not reported Not reported Not available in evidence Target
Tert-butyl (2-hydroxyethyl)carbamate 97 Colorless oil 90–92 δ 1.44 (s, 9H, Boc), 3.50 (t, 2H, CH2OH)
Tert-butyl (3-hydroxypropyl)carbamate 97 Colorless liquid Not reported δ 1.42 (s, 9H, Boc), 3.60 (m, 2H, CH2OH)
Tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate 63 Solid Not reported δ 7.30 (d, 2H, Ar-F), 4.30 (s, 2H, CH2NH)
Key Observations:
  • Yield: Non-fluorinated analogs like Tert-butyl (2-hydroxyethyl)carbamate achieve high yields (97%) under standard carbamate-forming conditions, while fluorinated derivatives (e.g., Example 75 in ) often show moderate yields (~63%) due to challenging fluorination steps.
  • Spectral Trends : Fluorine atoms in aromatic systems (e.g., ) cause distinct splitting in 1H NMR (δ 7.30 ppm for Ar-F), whereas aliphatic fluorinated chains (as in the target compound) may exhibit upfield shifts for adjacent protons.
Key Observations:
  • Fluorination Methods : Fluorine incorporation in the target compound may require specialized reagents (e.g., Selectfluor) or late-stage fluorination, contrasting with the direct use of fluorinated building blocks in .
  • Boc Protection : All analogs utilize Boc groups for amine protection, but steric effects from substituents (e.g., cyclohexyl in ) may slow reaction kinetics.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving carbamate formation and fluoropropyl group coupling. Key steps include:
  • Step 1 : React tert-butyl chloroformate with 2-hydroxyethylamine to form the carbamate intermediate.
  • Step 2 : Introduce the 3-fluoropropyl group using nucleophilic substitution (SN2) under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Optimization : Monitor reaction progress via TLC or in situ NMR. Adjust reaction time and temperature to minimize side reactions (e.g., elimination of fluorine). Use anhydrous solvents to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
Technique Purpose Key Signals
¹H/¹³C NMR Confirm functional groups- Tert-butyl: δ 1.4 ppm (9H, singlet).
- Fluoropropyl: δ 4.4–4.6 ppm (m, CF₂).
- Hydroxyethyl: δ 3.6 ppm (t, -CH₂OH) .
FTIR Identify carbamate bonds- N-H stretch: ~3350 cm⁻¹.
- C=O: ~1700 cm⁻¹.
- C-F: ~1100 cm⁻¹ .
Mass Spectrometry Confirm molecular weightMolecular ion peak at m/z = [M+H]⁺ (calculated based on formula) .

Q. How should this compound be purified to achieve >95% purity for downstream applications?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%). Monitor fractions via TLC (Rf ~0.3 in 30% EtOAc/hexane).
  • Recrystallization : Dissolve in hot ethanol, then slowly add water to induce crystallization. Filter and dry under vacuum .

Advanced Questions

Q. How can contradictions between X-ray crystallographic data and computational structural predictions be resolved?

  • Methodological Answer :
  • High-Resolution Data Collection : Use synchrotron radiation for datasets with resolution <1.0 Å.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factor convergence (<5%) .
  • Validation Tools : Compare with density functional theory (DFT) models using software like Gaussian. Address discrepancies by re-examining torsion angles or solvent effects .

Q. What experimental strategies mitigate decomposition of fluorinated carbamates under basic conditions?

  • Methodological Answer :
  • Condition Optimization : Use mild bases (e.g., NaHCO₃ instead of NaOH) in aprotic solvents (THF or DCM).
  • Stability Monitoring : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC tracking. Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .

Q. How does the 3-fluoropropyl group influence nucleophilic substitution reactivity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Mechanistic Insight : Fluorine’s electronegativity enhances the leaving group’s ability (e.g., iodide vs. fluoride) but may reduce nucleophile accessibility.
  • Kinetic Studies : Compare rate constants (k) for fluorinated vs. non-fluorinated derivatives using pseudo-first-order conditions. Use ¹⁹F NMR to track intermediate formation .

Data Contradiction Analysis Example

Scenario : Discrepancy in melting points reported in two studies (Study A: 120–122°C; Study B: 115–117°C).

  • Resolution Steps :
    • Purity Check : Analyze both samples via HPLC. Impurities >2% can depress melting points.
    • Polymorphism Screening : Perform XRPD to identify crystalline forms (e.g., Form I vs. Form II).
    • Thermal Analysis : Use DSC to compare endothermic peaks. Overlapping peaks suggest mixed phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.